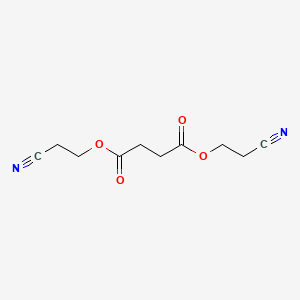
Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound belonging to the class of 1,5-naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine ring system with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate typically involves the Gould-Jacobs reaction, which is a well-known method for preparing 1,5-naphthyridine derivatives . The reaction conditions often include the use of alkyl halides and appropriate bases to facilitate the formation of the naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a PARP1 inhibitor, which is relevant in cancer therapy.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as PARP1. By inhibiting PARP1, the compound can interfere with DNA repair processes, leading to cell death in cancer cells with defective DNA repair mechanisms . This makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate
- 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid
Uniqueness
Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is unique due to its specific ethyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in varying degrees of efficacy and selectivity in its applications .
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
ethyl 7-methyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)8-5-10-9(13-6-8)4-7(2)11(15)14-10/h4-6H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
KMPXZHDJGMUPIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C(C(=O)N2)C)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)

![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)




![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)


